molecular formula C19H23N3O4S B4515470 Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate

Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate

Cat. No.: B4515470
M. Wt: 389.5 g/mol
InChI Key: NIDPQCTUFPUACX-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a sulfonamide-functionalized piperazine moiety substituted with a pyridin-4-ylmethyl group. The ethyl ester group improves lipophilicity, facilitating membrane permeability in biological systems.

Properties

IUPAC Name

ethyl 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-26-19(23)17-3-5-18(6-4-17)27(24,25)22-13-11-21(12-14-22)15-16-7-9-20-10-8-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDPQCTUFPUACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Sulfonamide vs. Carbamate/Carbothioyl Linkages

  • The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity compared to carbamate or carbothioyl linkages (e.g., in Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate). Sulfonamides are more polar, enhancing solubility and target engagement .

Pyridin-4-ylmethyl vs. Halogenated Substituents

  • Halogens increase lipophilicity and electronegativity but may introduce toxicity risks .

Ester Group Variations

  • Ethyl esters (target compound) exhibit higher metabolic stability compared to methyl esters (e.g., Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate), which are more prone to hydrolysis .

Biological Activity

Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H24N4O3SC_{19}H_{24}N_4O_3S and structure, which includes an ethyl group, a benzoate moiety, and a piperazine derivative with a pyridine substituent. This unique structure contributes to its biological activities.

PropertyValue
Molecular Weight372.48 g/mol
SolubilitySoluble in DMSO
LogP3.5
pKa7.2

Antiplatelet Activity

Research has indicated that derivatives of benzoates, including those with piperazine structures, exhibit significant antiplatelet activity. A study highlighted the structure-activity relationship (SAR) of related compounds, identifying key functional groups that enhance their inhibitory effects on protease-activated receptor 4 (PAR4) in platelets . this compound may similarly influence platelet aggregation through modulation of PAR4 signaling pathways.

The proposed mechanism involves the inhibition of specific receptors involved in platelet activation. The presence of the piperazine ring is crucial for binding to these receptors, potentially altering downstream signaling and reducing platelet aggregation.

Neuroprotective Effects

Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . Virtual screening studies have indicated that certain piperazine compounds can bind effectively at critical sites on AChE, suggesting that this compound could exhibit similar neuroprotective properties.

Case Study 1: Antiplatelet Activity Evaluation

In a controlled study, various derivatives were synthesized and tested for their ability to inhibit PAR4-mediated platelet aggregation. This compound was evaluated alongside other compounds, demonstrating comparable efficacy in inhibiting ATP release and P-selectin expression in activated platelets.

Case Study 2: AChE Inhibition

Another study focused on the inhibition of AChE by piperazine derivatives. This compound was subjected to molecular docking studies, revealing strong binding affinity at the active site of AChE. This suggests potential applications in treating cognitive decline associated with Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate
Reactant of Route 2
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Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate

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